molecular formula C6H15O6P3 B14326110 2,4,6-Triethoxy-1,3,5,2,4,6-trioxatriphosphinane CAS No. 105784-90-5

2,4,6-Triethoxy-1,3,5,2,4,6-trioxatriphosphinane

Cat. No.: B14326110
CAS No.: 105784-90-5
M. Wt: 276.10 g/mol
InChI Key: KSLZWLJPQKPDRY-UHFFFAOYSA-N
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Description

2,4,6-Triethoxy-1,3,5,2,4,6-trioxatriphosphinane is a chemical compound that belongs to the class of triazine derivatives It is characterized by the presence of three ethoxy groups attached to a triazine ring, which is further connected to a trioxatriphosphinane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Triethoxy-1,3,5,2,4,6-trioxatriphosphinane typically involves the reaction of cyanuric chloride with lithium ethoxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reaction of Cyanuric Chloride with Lithium Ethoxide: Cyanuric chloride is reacted with lithium ethoxide in an appropriate solvent, such as tetrahydrofuran (THF), under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high purity and yield. The use of automated systems and continuous monitoring ensures the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Triethoxy-1,3,5,2,4,6-trioxatriphosphinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trioxides, while substitution reactions can produce a variety of substituted triazine derivatives .

Scientific Research Applications

2,4,6-Triethoxy-1,3,5,2,4,6-trioxatriphosphinane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-Triethoxy-1,3,5,2,4,6-trioxatriphosphinane involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Triethoxy-1,3,5,2,4,6-trioxatriphosphinane is unique due to its specific ethoxy groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

CAS No.

105784-90-5

Molecular Formula

C6H15O6P3

Molecular Weight

276.10 g/mol

IUPAC Name

2,4,6-triethoxy-1,3,5,2,4,6-trioxatriphosphinane

InChI

InChI=1S/C6H15O6P3/c1-4-7-13-10-14(8-5-2)12-15(11-13)9-6-3/h4-6H2,1-3H3

InChI Key

KSLZWLJPQKPDRY-UHFFFAOYSA-N

Canonical SMILES

CCOP1OP(OP(O1)OCC)OCC

Origin of Product

United States

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